molecular formula C11H16N2O B8331166 3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine

3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine

Cat. No. B8331166
M. Wt: 192.26 g/mol
InChI Key: LEILLYZQHNCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Pyrid-3-yl)-3-(2-hydroxyethyl)pyrrolidine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

InChI

InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2

InChI Key

LEILLYZQHNCGHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCO)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine lithium aluminum hydride (4.0 g, 105 mmol) and anhydrous tetrahydrofuran (200 mL). Slowly, add a solution of (3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester (13.0 g, 52.4 mmol) in anhydrous tetrahydrofuran (100 mL). After the addition is complete, heat to reflux. After 4 hours, cool in an ice-bath. Add water (4 mL) dropwise at such a rate that the temperature of the reaction mixture does not rise above 20° C. Cool to 10° C., add 2 M aqueous sodium hydroxide solution (4.0 mL). Add water (16 mL) and stir. After 16 hours, filter the reaction mixture and concentrate the filtrate in vacuo to give an aqueous layer. Extract with dichloromethane and lyophilize the aqueous layer to give a residue. Combine the residue and dichloromethane and methanol. Filter and evaporate the filtrate in vacuo to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Name
(3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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